1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-2-21(27)25-13-5-8-20(25)22-24-18-6-3-4-7-19(18)26(22)14-15-28-17-11-9-16(23)10-12-17/h3-4,6-7,9-12,20H,2,5,8,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRIGRJYPKOQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Chlorophenoxy Group: This step involves the reaction of the benzodiazole intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate with a suitable amine, such as pyrrolidine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Ketone Position : The propan-1-one terminus (vs. pyrrolidin-2-one) introduces a terminal carbonyl group, which could influence hydrogen-bonding interactions and metabolic pathways .
Physical and Chemical Properties
- Molecular Weight : Estimated ~450–500 g/mol (based on analogs).
- Solubility : Moderate lipophilicity due to chlorophenyl and benzodiazole groups; propan-1-one may confer slight polarity.
- Crystallinity : Likely forms stable crystals, amenable to X-ray refinement (e.g., SHELXL in ) .
Biological Activity
The compound 1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a benzodiazole moiety, a chlorophenoxy group, and a pyrrolidine ring. The molecular formula is , with a molecular weight of approximately 447.96 g/mol. Its structural characteristics contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist or modulator of certain neurotransmitter systems, particularly those involved in anxiety and mood regulation.
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Neurotransmitter Interaction :
- The compound has been shown to influence serotonin and dopamine pathways, which are critical in mood disorders.
- It may inhibit the reuptake of these neurotransmitters, enhancing their availability in the synaptic cleft.
-
Anti-inflammatory Properties :
- Research indicates that the compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines.
- This activity could be beneficial in treating conditions characterized by chronic inflammation.
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Anticancer Potential :
- Some studies have explored its cytotoxic effects on various cancer cell lines, suggesting that it may induce apoptosis in malignant cells.
- The compound's ability to interfere with cell cycle progression has been noted, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neurotransmitter Modulation | Increases serotonin and dopamine levels | |
| Anti-inflammatory | Reduces cytokine production | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Neuropharmacological Effects
A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors. Behavioral assays indicated enhanced exploratory behavior in open field tests, suggesting anxiolytic properties.
Case Study 2: Anticancer Efficacy
In vitro studies using breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, supporting its potential as an anticancer drug.
Q & A
Basic Synthesis Optimization
Q: What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity? A: Synthesis involves multistep reactions requiring precise control of:
- Temperature : Reactions often proceed optimally at 60–80°C for benzodiazole ring formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution steps, while dichloromethane is preferred for coupling reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) improve cross-coupling efficiency, and acid scavengers (e.g., triethylamine) minimize side reactions .
Validation : Monitor intermediates via TLC/HPLC and confirm purity (>95%) through recrystallization or column chromatography .
Structural Characterization Challenges
Q: How can researchers resolve ambiguities in the compound’s stereochemistry or crystallographic data? A:
- X-ray Crystallography : Use SHELXL for high-resolution refinement to resolve pyrrolidine ring conformation and benzodiazole orientation. SHELXPRO is recommended for handling twinned crystals or pseudosymmetry .
- NMR Analysis : Employ 2D NOESY to confirm spatial proximity of the 4-chlorophenoxyethyl group to the pyrrolidine nitrogen .
Case Study : A 2025 study reported discrepancies in benzodiazole torsional angles resolved via SHELXL’s TWIN/BASF commands .
Biological Activity Screening
Q: What methodologies are effective for evaluating this compound’s interaction with adenosine receptors? A:
- In Vitro Assays : Radioligand binding assays (e.g., [³H]CGS21680) quantify affinity for A₂A receptors. Use HEK293 cells transfected with human adenosine receptors for specificity .
- Functional Studies : Measure cAMP levels via ELISA to assess receptor antagonism .
Data Interpretation : IC₅₀ values <100 nM suggest therapeutic potential in neurodegenerative models .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How can substituent modifications enhance target selectivity? A:
- Pyrrolidine Substitutions : Replace the propan-1-one moiety with a carbamate group to improve blood-brain barrier penetration .
- Chlorophenoxy Chain Optimization : Shorten the ethyl linker to reduce off-target binding to G-protein-coupled receptors .
Computational Support : Docking simulations (Autodock Vina) predict interactions with A₂A receptor residues (e.g., His264) .
Handling Contradictory Bioactivity Data
Q: How should researchers address inconsistencies in reported antimicrobial vs. anticancer activities? A:
- Dose-Response Profiling : Replicate assays at varying concentrations (1–100 µM) to distinguish cytotoxic vs. cytostatic effects .
- Mechanistic Studies : Use RNA-seq to identify differentially expressed genes in cancer cell lines (e.g., MCF-7) versus bacterial models .
Example : A 2025 study attributed discrepancies to the compound’s dual inhibition of topoisomerase II (anticancer) and efflux pumps (antimicrobial) .
Metabolic Stability Assessment
Q: What strategies improve metabolic stability for in vivo applications? A:
- Cytochrome P450 Profiling : Incubate with human liver microsomes (HLMs) to identify vulnerable sites (e.g., benzodiazole N-dealkylation) .
- Prodrug Design : Introduce acetyl groups to the pyrrolidine nitrogen to slow hepatic clearance .
Validation : LC-MS/MS quantifies major metabolites (e.g., 4-chlorophenoxyacetic acid) in rat plasma .
Computational Modeling Limitations
Q: How reliable are current molecular dynamics (MD) simulations for predicting binding modes? A:
- Force Field Selection : Use CHARMM36 for benzodiazole-pyrrolidine flexibility, but validate with experimental ΔG values from ITC .
- Limitations : MD may underestimate solvent effects on the chlorophenoxy group. Hybrid QM/MM methods (e.g., Gaussian/Amber) improve accuracy .
Reproducibility in Crystallographic Data
Q: Why do different labs report varying unit cell parameters for this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
